(3-Carbamimidoyl-phenyl)-acetic acid
Overview
Description
(3-Carbamimidoyl-phenyl)-acetic acid is an organic compound characterized by the presence of a carbamimidoyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Carbamimidoyl-phenyl)-acetic acid typically involves the reaction of 3-aminobenzamidine with acetic acid derivatives under controlled conditions. One common method includes the diazotization of 3-aminobenzamidine followed by coupling with acetic acid derivatives to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
(3-Carbamimidoyl-phenyl)-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry
In chemistry, (3-Carbamimidoyl-phenyl)-acetic acid is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the synthesis of various organic compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine
Medicinally, this compound is explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of (3-Carbamimidoyl-phenyl)-acetic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzamidine: A precursor in the synthesis of (3-Carbamimidoyl-phenyl)-acetic acid.
Phenylacetic acid: Shares the acetic acid moiety but lacks the carbamimidoyl group.
Benzamidine derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
This compound is unique due to the presence of both the carbamimidoyl and acetic acid groups, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
2-(3-carbamimidoylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-9(11)7-3-1-2-6(4-7)5-8(12)13/h1-4H,5H2,(H3,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZKXRAMTCYCHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=N)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00613977 | |
Record name | (3-Carbamimidoylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00613977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52820-40-3 | |
Record name | (3-Carbamimidoylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00613977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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